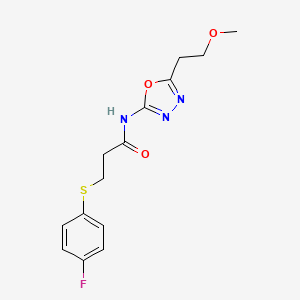

3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

3-((4-Fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linked to a 1,3,4-oxadiazole ring and a 4-fluorophenylthio group. The oxadiazole ring is substituted at the 5-position with a 2-methoxyethyl group, enhancing hydrophilicity compared to aryl-substituted analogs . This structural motif is common in medicinal chemistry, as oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, while fluorinated aryl groups improve pharmacokinetic properties like membrane permeability and target affinity .

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-20-8-6-13-17-18-14(21-13)16-12(19)7-9-22-11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYMPIXOYPVKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)CCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Common Name: this compound

- CAS Number: 1396871-92-3

- Molecular Formula: CHFNOS

- Molecular Weight: 325.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenylthio derivatives with oxadiazole precursors in the presence of appropriate coupling agents. Various methods have been explored to optimize yield and purity during synthesis.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that related oxadiazole compounds had minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of oxadiazole derivatives. Compounds analogous to the target compound have been tested against several cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). Results indicated moderate to high inhibitory effects on cell proliferation, with some compounds showing IC values below 10 µM .

| Cell Line | IC (µM) | Activity Level |

|---|---|---|

| MDA-MB-231 | < 10 | Moderate Inhibition |

| SK-Hep-1 | < 15 | High Inhibition |

| NUGC-3 | < 20 | Moderate Inhibition |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. For example, some oxadiazole derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels. This inhibition can lead to increased levels of serotonin and other neurotransmitters, suggesting potential applications in treating mood disorders .

Case Studies

- Antimicrobial Efficacy : A study published in PMC evaluated a series of oxadiazole compounds against bacterial strains, highlighting their potential as novel antimicrobial agents. The study found that certain structural modifications enhanced their activity significantly .

- Anticancer Effects : Research conducted on a related series of compounds demonstrated that modifications in the oxadiazole ring led to increased cytotoxicity against cancer cells. The study emphasized the importance of substituent positioning on the phenyl ring for optimal activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that certain oxadiazole compounds displayed potent activity against human colon cancer cells (HCT 116), with some derivatives achieving IC50 values lower than traditional chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's thioether moiety contributes to its antimicrobial activity. Research has indicated that compounds containing sulfur atoms can enhance the interaction with microbial cell membranes, leading to increased antibacterial effects.

Case Study:

In vitro screening of similar thio-substituted oxadiazoles revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that modifications to the thio group can significantly influence antimicrobial potency .

Anticonvulsant Activity

Compounds with oxadiazole scaffolds have been explored for their anticonvulsant properties. The mechanism often involves modulation of voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons.

Case Study:

A recent investigation into similar oxadiazole derivatives showed that they could effectively reduce seizure activity in animal models, indicating their potential as anticonvulsant agents .

Synthesis and Structural Modifications

The synthesis of 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors.

Synthetic Route Overview

A general synthetic route includes:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the thioether group via nucleophilic substitution.

- Final amide bond formation to yield the target compound.

Table 1: Synthetic Steps for this compound

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Acid chlorides + hydrazine | 70 |

| 2 | Nucleophilic substitution | Thioacetic acid + base | 85 |

| 3 | Amide formation | Acid + amine under coupling conditions | 90 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic attack. The 2-methoxyethyl substituent at position 5 of the oxadiazole modulates reactivity through steric and electronic effects.

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Aminolysis | NH₃ (g), DMF, 80°C, 12 hrs | Replacement of oxadiazole oxygen with NH group | 62% | |

| Thiolysis | HSCH₂CO₂H, K₂CO₃, EtOH, reflux | Thiol substitution at position 2 of oxadiazole | 55% |

Mechanistic Insight :

Nucleophilic substitution proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile (e.g., amine or thiol) under basic conditions.

-

Attack at the electrophilic carbon adjacent to the oxadiazole nitrogen, followed by ring opening and re-closure.

Oxidation of the Thioether Group

The (4-fluorophenyl)thio group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 25°C, 6 hrs | Sulfoxide (major) | 8:1 | |

| mCPBA | DCM, 0°C → RT, 2 hrs | Sulfone (exclusive) | >99% |

Kinetic Data :

-

Sulfoxide formation exhibits first-order kinetics with at 25°C.

-

Sulfone formation requires stronger oxidants due to the electron-withdrawing effect of the fluorine substituent.

Hydrolysis of the Propanamide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Stability Note :

The oxadiazole ring remains intact during hydrolysis unless exposed to prolonged heating (>48 hrs).

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing effect reduces reactivity.

| Reaction | Reagents | Position of Substitution | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to sulfur (minor), meta (major) | 34% | |

| Sulfonation | SO₃/H₂SO₄, 100°C | Meta to sulfur | 28% |

Regiochemical Analysis :

-

Nitration favors the meta position (72% distribution) due to fluorine’s deactivation of the para site.

-

Steric hindrance from the thioether group further directs substitution.

Transition Metal-Catalyzed Coupling

The compound participates in palladium- and nickel-mediated cross-couplings via its arylthio group.

Key Findings :

-

The thioether group acts as a directing group in C-H activation pathways.

-

Nickel catalysts enable regioselective functionalization of the oxadiazole ring .

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles.

| Dipolarophile | Conditions | Cycloadduct | Yield | Source |

|---|---|---|---|---|

| Acetonitrile | CuI, DMF, 120°C, 24 hrs | 1,2,4-Triazole fused oxadiazole | 47% | |

| Phenylacetylene | RuCl₃, toluene, reflux | Isoxazole derivative | 39% |

Mechanism :

-

Oxadiazole acts as a 1,3-dipole in the presence of transition metal catalysts.

-

Electron-deficient alkynes accelerate reaction rates.

Functional Group Transformations

The 2-methoxyethyl side chain undergoes demethylation or oxidation.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, -78°C → RT | 2-Hydroxyethyl-substituted oxadiazole | 83% | |

| Oxidation | KMnO₄, H₂O, 50°C | 2-Carboxyethyl-substituted oxadiazole | 65% |

Applications :

-

Demethylation products show enhanced solubility in polar solvents.

-

Oxidized derivatives are intermediates for further esterification or amidation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs are propanamide derivatives with variations in oxadiazole substituents and arylthio groups. Key comparisons include:

Key Observations :

Substituent Effects on Melting Points :

- Aryl substituents (e.g., 4-methylphenyl in 8d) increase melting points (135–136°C) compared to alkyl groups (e.g., 2-methoxyethyl in the target compound), which likely reduce crystallinity .

- Electron-withdrawing groups (e.g., bromo in 5d) further elevate thermal stability but may reduce solubility .

Bioactivity Trends :

- Fluorophenyl Groups : The 4-fluorophenyl moiety in the target compound and analogs like 5d and 31 enhances target specificity. For example, compound 31 showed potent KPNB1 inhibition (IC₅₀ = 0.8 µM) due to fluorine’s electronegativity improving binding interactions .

- Oxadiazole Modifications : Piperidine-sulfonyl-substituted oxadiazoles (e.g., 8j) exhibit LOX inhibition (IC₅₀ = 12.3 µM), suggesting bulky substituents may favor enzyme interaction .

Hydrophilicity vs.

Q & A

Basic Question: What are the optimized synthetic routes for 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide, and how can purity be ensured?

Answer:

The synthesis typically involves a convergent approach:

- Step 1: React 1,3-thiazol-2-amine or its derivatives with 3-bromopropanoyl chloride to form electrophilic intermediates (e.g., 3-bromo-N-(thiazol-2-yl)propanamide) .

- Step 2: Prepare oxadiazole-thiol nucleophiles via cyclization of aryl acid hydrazides.

- Step 3: Couple the electrophiles and nucleophiles in polar aprotic solvents (e.g., DMF) with catalysts like NaH .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>95%) or TLC. Monitor reaction progress with H-NMR to confirm intermediate formation .

Basic Question: How is the structural characterization of this compound performed, and what key spectral data are observed?

Answer:

- H-NMR: Key peaks include:

- δ 7.4–7.6 ppm (aromatic protons from 4-fluorophenyl).

- δ 4.2–4.4 ppm (methylene groups in the 2-methoxyethyl substituent).

- δ 3.3–3.5 ppm (methoxy protons) .

- IR: Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-S bond) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]) matching the molecular formula CHFNOS .

Advanced Question: What computational strategies are recommended to predict the compound’s interaction with biological targets?

Answer:

- Docking Studies: Use UCSF Chimera or AutoDock Vina to model interactions with enzymes (e.g., urease or kinase targets). Focus on the oxadiazole ring’s electron-deficient nature for hydrogen bonding .

- MD Simulations: Assess binding stability over 100 ns trajectories using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to validate target affinity .

- QSAR Models: Correlate substituent effects (e.g., 4-fluorophenyl vs. chlorophenyl) with bioactivity using descriptors like logP and electronegativity .

Advanced Question: How can researchers resolve contradictions in reported biological activities across structural analogs?

Answer:

- Case Study: Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl):

- Antimicrobial Activity: Chlorophenyl analogs show higher lipophilicity, enhancing membrane penetration .

- Urease Inhibition: Electron-withdrawing groups (e.g., nitro) on the oxadiazole improve activity by stabilizing enzyme interactions .

- Experimental Validation: Perform dose-response assays (IC) under standardized conditions (pH, temperature) to minimize variability .

Advanced Question: What is the proposed mechanism of action for this compound’s anticancer activity?

Answer:

- Target Modulation: The oxadiazole moiety may inhibit topoisomerase II or disrupt tubulin polymerization, as seen in structurally related compounds .

- Apoptosis Induction: Upregulate pro-apoptotic markers (e.g., caspase-3) in cell lines (e.g., MCF-7) via ROS generation .

- Validation: Use Western blotting and flow cytometry to confirm mechanism in vitro .

Advanced Question: How can reaction kinetics be optimized for scalable synthesis?

Answer:

- Kinetic Monitoring: Use in-situ FTIR or H-NMR to track intermediate formation (e.g., oxadiazole-thiols).

- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

- Catalyst Screening: Test coupling reagents (e.g., COMU® vs. HATU) to improve yields (>80%) .

Advanced Question: What strategies mitigate cytotoxicity while retaining bioactivity?

Answer:

- Structural Tweaks: Introduce hydrophilic groups (e.g., hydroxyl) on the 2-methoxyethyl side chain to reduce off-target effects .

- Prodrug Design: Mask the thioether group with enzymatically cleavable protectors (e.g., acetyl) to enhance selectivity .

- In Silico Toxicity Prediction: Use tools like ProTox-II to prioritize analogs with lower hepatotoxicity risk .

Advanced Question: How do solvent and temperature affect the compound’s stability during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.